N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
Description
N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a carboxamide-linked oxazolidinone moiety. This structure combines a rigid thiazole ring with the polar, hydrogen-bonding capabilities of the oxazolidinone group, which may enhance binding affinity to biological targets while influencing solubility and metabolic stability. Its synthesis likely involves coupling 4-methylthiazole-5-carboxylic acid derivatives with ethylenediamine-linked oxazolidinone intermediates, as inferred from analogous synthetic routes in the literature .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S/c1-6-8(18-5-12-6)9(15)11-2-3-13-7(14)4-17-10(13)16/h5H,2-4H2,1H3,(H,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDHQDUNWTZFKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCN2C(=O)COC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of N-substituted glycidylcarbamates under triazabicyclodecene catalysis . Another approach is the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazolidinone or thiazole rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially saturated rings.
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This is similar to the mechanism of action of other oxazolidinone-based antibacterial agents . The compound targets the peptidyl transferase center of the ribosome, preventing the formation of peptide bonds and thus inhibiting bacterial growth .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiazole Carboxamides
Structural Insights :
- The oxazolidinone group in the target compound provides a rigid, electronegative motif that may enhance interactions with polar enzyme pockets, contrasting with Dasatinib’s flexible piperazine moiety .
- Compared to hydrazide derivatives (), the carboxamide linkage in the target compound likely improves metabolic stability .
Table 2: Anticancer Activity of Thiazole Derivatives (HepG-2 Cell Line)
| Compound | IC50 (μg/mL) | Reference |
|---|---|---|
| 4-Methyl-2-phenylthiazole-5-carbohydrazide (7b) | 1.61 ± 1.92 | |
| 4-Methyl-2-phenylthiazole-5-carbohydrazide (11) | 1.98 ± 1.22 | |
| Target Compound* | Pending | N/A |
Predicted activity: The oxazolidinone group may improve DNA intercalation or kinase inhibition compared to simpler hydrazides, as seen in oxazolidinone-containing drugs like linezolid .
Physicochemical Properties
Table 3: Predicted Physical Properties
Key Observations :
- Lower molecular weight (325 vs. 359) may enhance bioavailability relative to bulkier analogs .
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₁H₁₃N₃O₃S
- Molecular Weight : 273.31 g/mol
The presence of the oxazolidinone and thiazole moieties suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific enzymatic pathways. Research indicates that compounds with similar structures can inhibit phosphoinositide 3-kinase (PI3K) pathways, which are crucial in various cellular processes including growth and metabolism .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibition of certain cancer cell lines. For instance, a related oxazolidinone derivative was shown to have an IC50 value of 0.025 μM against human neuroblastoma cells . Such findings suggest that this compound may possess similar or enhanced inhibitory effects.
In Vivo Studies
Preclinical trials using animal models have provided insights into the pharmacokinetics and therapeutic efficacy of this compound. A study indicated that derivatives with similar chemical structures exhibit desirable pharmacokinetic profiles, including favorable absorption and distribution rates when administered orally .
Table 1: Biological Activity Summary
| Study Type | Cell Line/Model | IC50 Value | Observations |
|---|---|---|---|
| In Vitro | Neuroblastoma | 0.025 μM | Significant inhibition observed |
| In Vivo | Mouse Model | TBD | Favorable pharmacokinetics reported |
Case Study 1: Cancer Therapeutics
In a recent study focusing on cancer therapeutics, derivatives of oxazolidinones were evaluated for their ability to inhibit tumor growth in xenograft models. The results indicated that compounds with structural similarities to this compound significantly reduced tumor size compared to controls .
Case Study 2: Anti-inflammatory Effects
Another investigation explored the anti-inflammatory properties of related compounds. The results showed that these compounds could downregulate pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
